2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and methyl groups on the pyrimidine and pyrazole rings, respectively, can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2-chloro-4-nitropyrimidine with 4-methyl-1H-pyrazole under basic conditions. The nitro group is reduced, and the pyrazole ring is introduced through nucleophilic substitution. Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and dimethylformamide (DMF) as the solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., NaH or K2CO3) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield 2-anilino-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine.
Scientific Research Applications
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazole groups can form hydrogen bonds and hydrophobic interactions with the target, influencing its activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine
- 2-chloro-4-(4-methyl-1H-imidazol-1-yl)pyrimidine
- 2-chloro-4-(4-methyl-1H-triazol-1-yl)pyrimidine
Uniqueness
2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
1233932-36-9 |
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Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-4-(4-methylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-11-13(5-6)7-2-3-10-8(9)12-7/h2-5H,1H3 |
InChI Key |
NWEJHMRVUYJCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=NC(=NC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
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